4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile
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Overview
Description
4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile is a complex organic compound that features a thiazole ring, a chloro-substituted phenyl group, and a benzenecarbonitrile moiety
Preparation Methods
The synthesis of 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chloro-substituted phenyl group and the benzenecarbonitrile moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets. The thiazole ring and the chloro-substituted phenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
When compared to similar compounds, 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
4-Chloro-3-methylphenol: Known for its disinfectant properties.
Phenylboronic acids: Used in organic synthesis and medicinal chemistry.
Thiazole derivatives: Commonly found in various biologically active molecules. The uniqueness of this compound lies in its ability to combine these functionalities into a single molecule, offering diverse applications
Properties
IUPAC Name |
4-[[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S/c1-11-8-13(4-7-15(11)18)16-10-22-17(21-16)20-14-5-2-12(9-19)3-6-14/h2-8,10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFNRQSGHHBHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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